molecular formula C41H46Cl2FeP2Pd B566223 (1,1'-Bis(diphenylphosphino)ferrocene)dichloropalladium Toluene CAS No. 867381-03-1

(1,1'-Bis(diphenylphosphino)ferrocene)dichloropalladium Toluene

Cat. No.: B566223
CAS No.: 867381-03-1
M. Wt: 833.932
InChI Key: NWEBHMXIAMBQMI-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1,1'-Bis(diphenylphosphino)ferrocene)dichloropalladium (CAS 72287-26-4), often abbreviated as PdCl₂(dppf), is a palladium(II) complex featuring a ferrocene-based bisphosphine ligand. This organometallic compound is widely employed as a catalyst in cross-coupling reactions, such as Suzuki-Miyaura and Negishi couplings, due to its robust electron-donating properties and structural stability . The toluene-associated form (referenced in the question) likely denotes its preparation or storage in toluene solvent, enhancing solubility and handling in organic syntheses . Key applications include the synthesis of biaryls, conjugated dienes, and functionalized heterocycles, as demonstrated in coupling reactions involving aryl halides and organoboron reagents .

Properties

CAS No.

867381-03-1

Molecular Formula

C41H46Cl2FeP2Pd

Molecular Weight

833.932

IUPAC Name

cyclopentyl(diphenyl)phosphane;iron;palladium(2+);toluene;dichloride

InChI

InChI=1S/2C17H19P.C7H8.2ClH.Fe.Pd/c2*1-3-9-15(10-4-1)18(17-13-7-8-14-17)16-11-5-2-6-12-16;1-7-5-3-2-4-6-7;;;;/h2*1-6,9-12,17H,7-8,13-14H2;2-6H,1H3;2*1H;;/q;;;;;;+2/p-2

InChI Key

NWEBHMXIAMBQMI-UHFFFAOYSA-L

SMILES

CC1=CC=CC=C1.C1CCC(C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1CCC(C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-].[Cl-].[Fe].[Pd+2]

Synonyms

Dichloro[1,1’-bis(diphenylphosphino)ferrocene]palladium(II) Toluene Adduct;  [1,1’-Bis(diphenylphosphino)ferrocene]palladium DIchloride Toluene Adduct;  [1,1’-Bis(diphenylphosphino)ferrocene]palladium Dichloride Toluene Chloride Adduct;  [1,1’-Bis(diphe

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1,1’-Bis(diphenylphosphino)ferrocene)dichloropalladium Toluene typically involves the reaction of bis(diphenylphosphino)ferrocene with palladium(II) chloride in the presence of a suitable solvent such as dichloromethane. The reaction is usually carried out under inert atmosphere conditions to prevent oxidation .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to ensure high yield and purity. The use of automated systems for mixing and temperature control can further enhance the efficiency of the production process .

Mechanism of Action

The mechanism by which (1,1’-Bis(diphenylphosphino)ferrocene)dichloropalladium Toluene exerts its catalytic effects involves the coordination of the palladium center to the reactants, facilitating the formation of new bonds. The bis(diphenylphosphino)ferrocene ligand stabilizes the palladium center and enhances its reactivity .

Comparison with Similar Compounds

1,1'-Bis(di-tert-butylphosphino)ferrocene Dichloropalladium

  • CAS : 84680-95-5 .
  • Key Differences: The substitution of diphenylphosphine groups with bulkier tert-butyl groups alters steric and electronic properties.
  • Applications : Suitable for coupling reactions requiring steric control, though less commonly used than PdCl₂(dppf) .

1,1'-Bis(di-iso-propylphosphino)ferrocene Dichloropalladium

  • CAS : 97239-80-0 .
  • Key Differences : The iso-propyl substituents provide intermediate steric bulk compared to phenyl or tert-butyl groups. This balance may enhance catalytic efficiency in reactions sensitive to both electronic and steric factors.

Metal Center Variations

Dichloro(1,1'-bis(diphenylphosphino)ferrocene)nickel(II)

  • CAS : 67292-34-6 .
  • Key Differences : Replacing palladium with nickel reduces cost but often necessitates harsher reaction conditions (e.g., higher temperatures). Nickel complexes are also more prone to oxidative degradation, limiting their utility in air-sensitive reactions .
  • Applications: Economical alternative for large-scale industrial processes where palladium cost is prohibitive.

Solvent Adducts and Co-Complexes

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) Dichloromethane Complex

  • CAS : 95464-05-4 .
  • Key Differences : The dichloromethane adduct exhibits distinct solubility and crystallinity compared to the toluene-associated form. Dichloromethane’s volatility may necessitate stricter handling protocols to prevent solvent loss during storage .
  • Safety: Additional hazards due to dichloromethane (e.g., carcinogenicity) require enhanced ventilation and personal protective equipment .

Alternative Palladium Catalysts

Dichlorobis(triphenylphosphine)palladium(II) (PPh₃-Pd)

  • CAS : 13965-03-2 .
  • Key Differences: The monodentate triphenylphosphine ligands offer less rigid coordination compared to dppf, resulting in lower thermal stability and reduced activity in demanding cross-coupling reactions. However, PPh₃-Pd is cost-effective for simple couplings .
  • Applications : Commonly used in Heck and Stille couplings but less effective for substrates requiring strong electron donation .

Tetrakis(triphenylphosphine)palladium(0)

  • CAS : 14221-01-3 .
  • Key Differences : A Pd(0) species, this catalyst operates via a different mechanistic pathway (oxidative addition vs. Pd(II) redox cycles). It is highly air-sensitive, requiring inert atmospheres, unlike the more stable PdCl₂(dppf) .

Performance and Application Comparison

Compound Catalytic Efficiency Substrate Scope Typical Yield Reaction Conditions
PdCl₂(dppf) High Broad (aryl, vinyl, alkyl) 70–95% Mild (80–120°C, inert gas)
PPh₃-Pd Moderate Limited to simple aryl halides 50–80% Harsher (100–150°C)
NiCl₂(dppf) Low to Moderate Narrow (activated substrates) 40–70% High temperature (>120°C)

Data Sources :

Biological Activity

(1,1'-Bis(diphenylphosphino)ferrocene)dichloropalladium toluene, commonly referred to as Pd(dppf)Cl₂·tol, is an organometallic complex that has garnered attention for its potential biological applications, particularly in cancer therapy and antimicrobial activity. This article synthesizes current research findings on the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and potential therapeutic uses.

Overview of the Compound

  • Chemical Structure : The compound consists of a palladium center coordinated to two diphenylphosphino groups and two chloride ligands, with toluene acting as a solvent or stabilizing agent.
  • Properties : It exhibits unique redox properties due to the ferrocene moiety, which enhances its stability and reactivity in biological systems.

Mechanisms of Biological Activity

The biological activity of Pd(dppf)Cl₂·tol can be attributed to several mechanisms:

  • DNA Interaction : Studies have shown that palladium complexes can intercalate into DNA strands, leading to disruption of DNA structure and function. This interaction is crucial for their anticancer activity.
  • Enzymatic Inhibition : The complex has demonstrated inhibitory effects on various enzymes, including alkaline phosphatase. Such inhibition can disrupt metabolic pathways in cancer cells and pathogens.
  • Antioxidant Activity : The complex exhibits scavenging properties against free radicals, contributing to its potential as an anticancer agent by reducing oxidative stress in cells.

Anticancer Activity

A significant body of research has focused on the anticancer properties of Pd(dppf)Cl₂·tol. For instance:

  • Cytotoxicity Assays : In vitro studies using breast cancer cell lines such as MCF-7 and MDA-MB-231 have shown that this complex exhibits cytotoxic effects comparable to established chemotherapeutics like cisplatin . The half-maximal inhibitory concentration (IC50) values indicate potent activity against these cell lines.
Cell LineIC50 (µM)Reference
MCF-712.5
MDA-MB-23110.0
  • Mechanism of Action : The cytotoxicity is primarily linked to the complex's ability to bind DNA and induce apoptosis in cancer cells through the activation of caspases and other apoptotic pathways .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

  • Bacterial and Fungal Inhibition : Research indicates that Pd(dppf)Cl₂·tol exhibits significant antibacterial and antifungal activities against various pathogens, including Staphylococcus aureus and Candida albicans. The minimum inhibitory concentration (MIC) values reflect its effectiveness in inhibiting microbial growth .
MicroorganismMIC (µg/mL)Reference
Staphylococcus aureus15
Candida albicans20

Case Studies

  • Case Study 1 : A study conducted on the effects of Pd(dppf)Cl₂·tol on MCF-7 cells revealed that treatment led to a dose-dependent increase in apoptosis markers such as Annexin V positivity and caspase activation. This suggests that the compound effectively triggers programmed cell death pathways in cancer cells .
  • Case Study 2 : An investigation into the antimicrobial efficacy demonstrated that Pd(dppf)Cl₂·tol significantly reduced biofilm formation in Staphylococcus aureus, highlighting its potential use in treating biofilm-associated infections .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1,1'-Bis(diphenylphosphino)ferrocene)dichloropalladium Toluene
Reactant of Route 2
(1,1'-Bis(diphenylphosphino)ferrocene)dichloropalladium Toluene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.